

A Comparative Analysis of Human PHM-27 and Porcine PHI-27

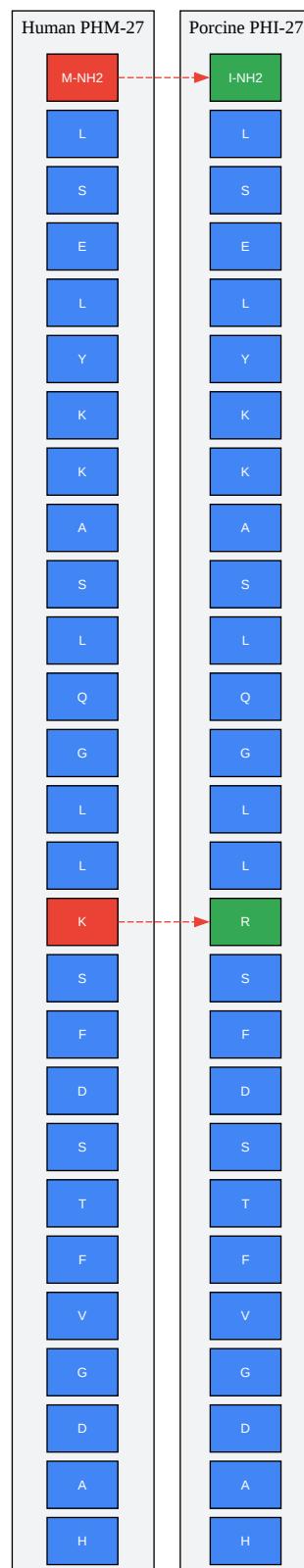
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B3179295

[Get Quote](#)


A detailed guide for researchers and drug development professionals on the sequence homology, biological activity, and receptor interactions of two closely related peptides: human Peptide Histidine Methionine (PHM-27) and porcine Peptide Histidine Isoleucine (PHI-27).

This guide provides a comprehensive comparison of human PHM-27 and porcine PHI-27, two peptides belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of hormones. While sharing a high degree of sequence homology and overlapping biological activities, subtle differences in their primary structure lead to distinct pharmacological profiles. This document outlines their amino acid sequences, highlights key differences, and presents available data on their biological functions and receptor interactions to aid researchers in their investigations and drug development efforts.

Sequence Homology: A Tale of Two Amino Acids

Human PHM-27 and porcine PHI-27 are both 27 amino acid long peptides. Their sequences are remarkably similar, with only two residues differing at positions 12 and 27.^{[1][2]} In human PHM-27, position 12 is occupied by Lysine (K) and position 27 by a C-terminally amidated Methionine (M-NH₂).^[3] In contrast, porcine PHI-27 contains Arginine (R) at position 12 and a C-terminally amidated Isoleucine (I-NH₂) at position 27.^{[4][5][6]}

This high degree of similarity is visually represented in the sequence alignment diagram below.

[Click to download full resolution via product page](#)

Caption: Sequence alignment of human PHM-27 and porcine PHI-27.

Amino Acid Sequence Comparison

Position	Human PHM-27	Porcine PHI-27
1	His	His
2	Ala	Ala
3	Asp	Asp
4	Gly	Gly
5	Val	Val
6	Phe	Phe
7	Thr	Thr
8	Ser	Ser
9	Asp	Asp
10	Phe	Phe
11	Ser	Ser
12	Lys	Arg
13	Leu	Leu
14	Leu	Leu
15	Gly	Gly
16	Gln	Gln
17	Leu	Leu
18	Ser	Ser
19	Ala	Ala
20	Lys	Lys
21	Lys	Lys
22	Tyr	Tyr
23	Leu	Leu

24	Glu	Glu
25	Ser	Ser
26	Leu	Leu
27	Met-NH ₂	Ile-NH ₂

Biological Activity and Receptor Interactions

Both PHM-27 and PHI-27 exhibit a wide range of biological activities, many of which overlap with those of VIP. These include relaxation of smooth muscle, stimulation of intestinal secretion, and effects on hormone release.^[2] Their actions are mediated through interaction with G protein-coupled receptors, primarily the VIP receptors VPAC1 and VPAC2.

Interestingly, human PHM-27 has also been identified as a potent agonist for the human calcitonin receptor, with an EC₅₀ of 11 nM. This suggests a broader range of physiological roles for the human peptide compared to its porcine counterpart. Furthermore, transgenic mice expressing the human VIP/PHM-27 gene in pancreatic β -islets have shown enhanced glucose-induced insulin secretion, highlighting its potential role in glucose homeostasis.

Porcine PHI-27 has been shown to stimulate prolactin release from cultured rat pituitary cells, although it is less potent than VIP in this regard.^[7] It also inhibits the binding of VIP to its receptors and stimulates cyclic AMP production, confirming its interaction with the same signaling pathways.^[2]

The functional consequences of the amino acid substitutions at positions 12 and 27 are still under investigation. However, these changes could potentially influence receptor binding affinity, selectivity, and the overall pharmacokinetic profile of the peptides.

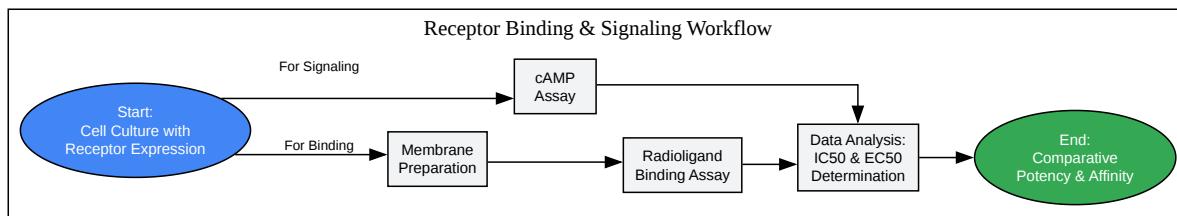
Experimental Protocols

The discovery and characterization of these peptides have involved a variety of experimental techniques. Below are generalized methodologies for key experiments.

Peptide Isolation and Sequencing

- **Tissue Extraction:** Peptides are extracted from relevant tissues (e.g., porcine intestine for PHI-27) using methods that preserve their integrity, often involving acidic conditions to inhibit proteolysis.
- **Chromatography:** The crude extract is subjected to multiple rounds of chromatography to purify the peptide of interest. Techniques such as gel filtration, ion exchange, and reverse-phase high-performance liquid chromatography (HPLC) are commonly employed.
- **Amino Acid Analysis:** The amino acid composition of the purified peptide is determined by hydrolysis followed by analysis on an amino acid analyzer.
- **Sequencing:** The primary sequence of the peptide is determined using Edman degradation or mass spectrometry-based techniques.

Receptor Binding Assays


- **Membrane Preparation:** Membranes from cells expressing the receptor of interest (e.g., VPAC1 or VPAC2) are prepared.
- **Radioligand Binding:** A radiolabeled ligand (e.g., $[125I]$ -VIP) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor peptide (PHM-27 or PHI-27).
- **Separation and Counting:** Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured.
- **Data Analysis:** The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated to determine the binding affinity.

Second Messenger Assays (cAMP)

- **Cell Culture:** Cells expressing the receptor of interest are cultured.
- **Peptide Stimulation:** The cells are incubated with varying concentrations of the peptide (PHM-27 or PHI-27).
- **cAMP Measurement:** Intracellular cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.

- Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is determined to assess the peptide's potency in stimulating a cellular response.

The workflow for a typical receptor binding and signaling experiment is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for receptor binding and signaling assays.

Genetic Origin

Both human PHM-27 and VIP are encoded by the same precursor gene.^{[8][9]} The coding sequences for these two peptides are located on two adjacent exons, suggesting a gene duplication event during evolution.^{[8][9]} This co-synthesis implies a coordinated physiological role for these two related peptides.

Conclusion

Human PHM-27 and porcine PHI-27 are highly homologous peptides with subtle but potentially significant differences in their amino acid sequences. These variations may account for nuanced differences in their biological activities and receptor interaction profiles. For researchers and drug development professionals, understanding these distinctions is crucial for designing experiments, interpreting data, and developing novel therapeutics that target the VIP receptor system. Further comparative studies are warranted to fully elucidate the functional consequences of the amino acid substitutions between these two peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Prolactin-releasing activity of porcine intestinal peptide (PHI-27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete nucleotide sequence of human vasoactive intestinal peptide/PHM-27 gene and its inducible promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Human PHM-27 and Porcine PHI-27]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3179295#phm-27-human-vs-phi-27-porcine-sequence-homology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com